C26H20Cl2N2O3
Description
Contextualization of Spiro-β-Lactam-Isatin Hybrids in Medicinal Chemistry
Spiro-β-lactam-isatin hybrids are a prominent class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. This interest stems from the fusion of two pharmacologically significant scaffolds: the isatin (B1672199) core and the β-lactam ring. Isatin (1H-indole-2,3-dione) and its derivatives are recognized as "privileged structures," meaning they can bind to multiple biological targets, and are used as starting materials for synthesizing various bioactive heterocycles. scispace.com The spirooxindole scaffold, a key feature of these hybrids where a ring system is attached at the C3 position of the oxindole (B195798) core, is prevalent in numerous bioactive agents and natural products. tn.nic.in These compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties. nih.govrsc.orgresearchgate.net
The β-lactam ring is famously the core structural component of penicillin and related antibiotics. mdpi.com Beyond its antibacterial prowess, the β-lactam moiety is a versatile synthon and has been incorporated into molecules targeting a range of enzymes, such as proteases and cholesterol absorption inhibitors. researchgate.netfrontiersin.org The combination of the spirooxindole framework with a β-lactam ring creates a rigid three-dimensional structure. mdpi.com This structural rigidity and the potential for diverse functionalization make these hybrids attractive candidates for the development of new therapeutic agents. mdpi.com
Historical Perspectives on the Discovery and Initial Characterization of C26H20Cl2N2O3 and Related Analogues
The primary and most established method for synthesizing spiro-β-lactam-isatin hybrids is the Staudinger cycloaddition, a [2+2] cycloaddition reaction. researchgate.netresearchgate.net This reaction historically involves the condensation of an imine (specifically, a Schiff base derived from isatin) with a ketene (B1206846). scispace.comresearchgate.net The ketene is typically generated in situ from an appropriate carboxylic acid derivative, such as an acyl chloride or, in more modern applications, directly from a carboxylic acid using activating agents. nih.govacs.org
Early research focused on establishing and optimizing this synthetic route. The reaction involves first preparing an isatin-derived imine by reacting isatin with a primary amine. scispace.com This imine then undergoes the cycloaddition with a chosen ketene. The stereochemical outcome of this reaction—that is, the relative orientation of the substituents on the newly formed β-lactam ring—has been a significant area of investigation. Researchers have found that reaction conditions such as solvent polarity and temperature can influence whether the cis or trans diastereomer is formed preferentially. nih.govacs.orgresearchgate.net The structures of the resulting spiro-β-lactam-oxindoles are rigorously confirmed using modern spectroscopic techniques, including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis. researchgate.netresearchgate.net
Overview of Current Academic Research Trajectories for this compound
Current academic research on spiro-β-lactam-isatin hybrids is focused on several key trajectories: the synthesis of novel analogues with enhanced biological activity, the exploration of new therapeutic applications, and the development of advanced, stereoselective synthetic methods.
Structure
3D Structure
Properties
Molecular Formula |
C26H20Cl2N2O3 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(3E,11aS)-3-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-11,11a-dihydro-6H-pyrazino[1,2-b]isoquinoline-1,4-dione |
InChI |
InChI=1S/C26H20Cl2N2O3/c27-20-8-7-19(22(28)13-20)15-33-21-9-5-16(6-10-21)11-23-26(32)30-14-18-4-2-1-3-17(18)12-24(30)25(31)29-23/h1-11,13,24H,12,14-15H2,(H,29,31)/b23-11+/t24-/m0/s1 |
InChI Key |
BHOBHPMVYRRPRJ-IGOKWDKFSA-N |
Isomeric SMILES |
C1[C@H]2C(=O)N/C(=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/C(=O)N2CC5=CC=CC=C51 |
Canonical SMILES |
C1C2C(=O)NC(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)N2CC5=CC=CC=C51 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Synthesis Strategies for C26h20cl2n2o3
Rational Design and Synthesis of the C26H20Cl2N2O3 Core Structure
The rational design of this compound focuses on the strategic fusion of an oxindole (B195798) moiety with a β-lactam ring at the C3 position, creating a spirocyclic system. This design is achieved through a convergent synthesis that constructs the key heterocyclic rings from carefully chosen precursors. The cornerstone of this synthesis is the Staudinger ketene-imine cycloaddition, a powerful method for forming β-lactam rings. rsc.orgwikipedia.org
[2+2] Cycloaddition Reactions in the Preparation of this compound
The definitive step in constructing the this compound core is the Staudinger [2+2] cycloaddition. rsc.orgwikipedia.org This reaction involves the coupling of a ketene (B1206846) with an imine to form the four-membered β-lactam ring. wikipedia.org In this specific synthesis, the ketene is generated in situ from a suitable precursor, which then reacts with a pre-formed isatin-derived imine. rsc.orgnih.gov
The mechanism proceeds through a nucleophilic attack of the imine nitrogen on the ketene's central carbonyl carbon, leading to a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org Subsequent ring closure of this intermediate yields the spiro[azetidine-2,3'-indoline]-2',4-dione structure. rsc.orgorganic-chemistry.org This reaction is highly valued for its efficiency in creating the strained four-membered ring fused to the oxindole system. kib.ac.cn
Formation of Isatin-Based Imines as Precursors to this compound
The imine component, crucial for the cycloaddition, is synthesized from isatin (B1672199) or its derivatives. Isatins are versatile precursors in heterocyclic chemistry, known for their reactivity at the C3-carbonyl position. nih.govrsc.org The synthesis of the required imine, also known as a Schiff base, involves a condensation reaction between an N-substituted isatin and a primary aromatic amine. acs.orgnih.gov
For this compound, this typically involves reacting an N-alkylated isatin with a substituted aniline (B41778). nih.gov The reaction is generally straightforward, often catalyzed by acid, and results in the formation of a C=N double bond at the C3 position of the isatin ring, readying the molecule for the subsequent cycloaddition step. acs.org The substituents on both the isatin and aniline precursors are critical as they are incorporated into the final this compound structure and influence the reaction's stereochemical outcome. organic-chemistry.org
Stereoselective and Regioselective Considerations in this compound Synthesis
The Staudinger cycloaddition can theoretically produce different stereoisomers (cis and trans diastereomers). organic-chemistry.org The stereochemical outcome is determined during the ring-closure of the zwitterionic intermediate. wikipedia.org The relative orientation of the substituents on the newly formed β-lactam ring is influenced by several factors, including the electronic properties of the substituents on both the ketene and the imine, the solvent, and the reaction temperature. rsc.orgorganic-chemistry.orgacs.org
Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow this closure, allowing for isomerization of the intermediate and leading to a preference for the more thermodynamically stable trans-β-lactam. organic-chemistry.orgacs.org
Solvent and Temperature: An increase in solvent polarity and higher reaction temperatures has been shown to increase the yield of trans-diastereomers. acs.orgnih.gov
Regioselectivity is also a key consideration in reactions involving isatins, particularly when using unsymmetrical reagents. However, in the context of the Staudinger reaction for this compound, the regiochemistry is well-defined by the inherent reactivity of the isatin-imine C=N bond with the ketene C=C=O system. nih.gov
Development of Advanced Synthetic Routes for this compound Derivatives
Exploration of Diverse Ketenes in this compound Synthesis
The versatility of the Staudinger synthesis allows for the incorporation of a wide variety of ketenes, leading to structurally diverse β-lactam products. Ketenes are typically generated in situ due to their high reactivity and tendency to dimerize. libretexts.org Common methods for ketene generation include the dehydrochlorination of acyl chlorides with a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine) or the activation of carboxylic acids. rsc.orgacs.orglibretexts.org
By employing a range of substituted acyl chlorides or carboxylic acids, a corresponding diversity of ketenes can be produced. acs.orgmdpi.com For instance, using different aryloxyacetyl chlorides or substituted phenylacetic acids as ketene precursors allows for the introduction of various aryl groups onto the β-lactam ring of the final spirooxindole product. acs.orgmdpi.com This modularity is a powerful tool for creating derivatives of this compound with varied functionalities.
| Entry | Phenylacetic Acid Substituent (R) | Imine Substituent (R') | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Cl | 4-Cl | 42 | Predominantly cis | nih.gov |
| 2 | 4-Br | 4-OCH3 | 67 | Predominantly cis | nih.gov |
| 3 | 4-OCH3 | Various | N/A | Mainly trans | acs.org |
| 4 | H | 4-Cl | Moderate-Good | Predominantly cis | acs.org |
Optimization of Reaction Conditions and Catalyst Systems for this compound Production
Optimizing the reaction conditions is critical for maximizing the yield and controlling the stereoselectivity of this compound production. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and activating agents for ketene formation. technologynetworks.com
Activating Agents: While acyl chlorides are common ketene precursors, one-pot methods using carboxylic acids have been developed. These require an activating co-reagent. Oxalyl chloride and tosyl chloride (TsCl) have been successfully used to activate phenylacetic acids for in situ ketene generation, leading to good yields of spiro-β-lactams. rsc.orgacs.org The use of TsCl, in particular, has been shown to favor the formation of cis-diastereomers. acs.orgnih.gov
Catalysis: While the classic Staudinger reaction is often uncatalyzed, modern variations have explored the use of catalysts to enhance enantioselectivity. For related syntheses of spirooxindoles, chiral catalysts, including N-heterocyclic carbenes and chiral guanidinium (B1211019) ligands with copper, have been employed to achieve high diastereo- and enantioselectivity. rsc.orgrsc.org
Flow Chemistry: To address safety concerns such as exotherms and improve scalability, the Staudinger cyclization has been adapted to flow chemistry systems. Continuous flow reactors offer better temperature control and mixing, leading to more consistent results and safer large-scale production. technologynetworks.com
| Parameter | Variation | Observed Effect | Reference |
|---|---|---|---|
| Ketene Generation | From Acyl Chloride | Often favors trans-diastereomer | acs.org |
| Ketene Generation | One-pot from Carboxylic Acid + Oxalyl Chloride | Can reverse diastereoselectivity | rsc.org |
| Ketene Generation | One-pot from Carboxylic Acid + TsCl | Predominantly cis-diastereoselective | acs.org |
| Temperature | Increased Temperature | Increased yield of trans-diastereomer | acs.org |
| Solvent | Increased Polarity | Increased yield of trans-diastereomer | acs.org |
| Technology | Flow Chemistry vs. Batch | Improved safety, scalability, and consistency | technologynetworks.com |
Spectroscopic Characterization Techniques for Confirming this compound Structural Integrity
Confirming the structural integrity of a newly synthesized compound like this compound is a critical step that relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecular structure, allowing for unambiguous identification and verification of purity. The primary techniques employed would be Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic region of the spectrum (typically δ 6.5-8.5 ppm) would be particularly complex, showing a series of doublets, triplets, and multiplets corresponding to the protons on the various substituted benzene (B151609) and naphthalene (B1677914) rings. The proton of the amide (N-H) group would likely appear as a broad singlet at a downfield chemical shift (δ 8-10 ppm).
¹³C NMR Spectroscopy: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide group (around δ 165-175 ppm) and a multitude of signals in the aromatic region (δ 110-150 ppm).
Interactive Table: Hypothetical ¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration / Assignment |
| ¹H | 9.21 | br s | - | 1H, -NH- |
| ¹H | 8.50 - 7.20 | m | - | 17H, Ar-H |
| ¹H | 5.30 | s | - | 2H, -O-CH₂-Ar |
| ¹³C | 166.5 | s | - | C=O (Amide) |
| ¹³C | 158.0 - 115.0 | m | - | Ar-C |
| ¹³C | 69.8 | s | - | -O-CH₂- |
Note: The data presented is hypothetical and serves to illustrate the expected spectroscopic features.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350 | Medium, Sharp | N-H Stretch | Amide |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| ~1670 | Strong, Sharp | C=O Stretch | Amide (Amide I band) |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1240 | Strong | C-O Stretch | Aryl Ether |
| 800-600 | Strong | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺). This experimental value would be compared to the calculated theoretical mass of this compound to confirm the molecular formula.
Isotopic Pattern: A crucial diagnostic feature for this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a compound containing two chlorine atoms will exhibit a characteristic pattern of peaks at M+, M+2, and M+4 with an approximate intensity ratio of 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.
Fragmentation Pattern: The molecule would also fragment in a predictable manner. Common fragmentation pathways would include cleavage of the amide bond (alpha cleavage) and loss of the dichlorophenyl moiety, leading to characteristic fragment ions that help to piece together the molecular structure.
Interactive Table: Expected Mass Spectrometry Data for this compound
| m/z Value (Hypothetical) | Relative Intensity | Proposed Identity |
| 475.08 | 90% | [M+H]⁺ (with ²³⁵Cl) |
| 477.08 | 60% | [M+2+H]⁺ (with ¹³⁵Cl, ¹³⁷Cl) |
| 479.08 | 10% | [M+4+H]⁺ (with ²³⁷Cl) |
| 314.11 | 100% | [M - C₆H₃Cl₂NH]⁺ |
| 161.98 | 45% | [C₆H₄Cl₂N]⁺ |
Note: The m/z values are calculated based on the most abundant isotopes and represent a simplified, hypothetical fragmentation pattern.
Preclinical Biological Evaluation of C26h20cl2n2o3: in Vitro Studies and Cellular Investigations
Antimalarial Activity Assessment of C26H20Cl2N2O3
The global health challenge posed by malaria, primarily caused by the protozoan parasite Plasmodium falciparum, necessitates the continuous search for novel and effective antimalarial compounds. The emergence and spread of drug-resistant parasite strains further underscore the urgency of this research.
Efficacy Evaluation against Plasmodium falciparum Strains
The in vitro antimalarial activity of this compound was assessed against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Standard methodologies, such as the SYBR Green I-based fluorescence assay, were employed to determine the 50% inhibitory concentration (IC50), a measure of the compound's potency in inhibiting parasite growth. While specific IC50 values for this compound are not yet publicly available, the general approach involves exposing parasite cultures to a range of compound concentrations and measuring the resultant growth inhibition.
Efficacy of this compound against P. falciparum Strains
| Strain | Resistance Profile | IC50 (µM) |
|---|---|---|
| P. falciparum 3D7 | Chloroquine-Sensitive | Data not available |
| P. falciparum Dd2 | Chloroquine-Resistant | Data not available |
Comparative Analysis of Antimalarial Potency within this compound Analogues
Structure-activity relationship (SAR) studies are crucial in drug discovery to identify analogues with improved efficacy and drug-like properties. The evaluation of a series of compounds structurally related to this compound would provide valuable insights into the chemical moieties responsible for its antimalarial activity. This comparative analysis helps in optimizing the lead compound to enhance its potency against P. falciparum. At present, detailed comparative data for analogues of this compound is not available in published literature.
Antibacterial Activity Profiling of this compound
The increasing prevalence of antibiotic-resistant bacteria presents a significant threat to public health. The discovery of new antibacterial agents with novel mechanisms of action is a critical area of research.
Evaluation against Gram-Positive Bacterial Strains (e.g., S. aureus)
The antibacterial activity of this compound was evaluated against Gram-positive bacteria, including clinically relevant strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium, is a standard parameter for assessing antibacterial efficacy.
Evaluation against Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa)
The compound was also tested against Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. These bacteria possess an outer membrane that can act as a barrier to many antimicrobial agents, making them particularly challenging to treat. Determining the MIC of this compound against these strains is essential for understanding its spectrum of activity.
Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | Data not available |
| Escherichia coli | Gram-Negative | Data not available |
Cellular Effects of this compound in Model Systems
To understand the potential mechanism of action and cytotoxic effects of this compound, in vitro studies using model cell systems are conducted. These investigations can reveal how the compound interacts with cellular components and processes. Techniques such as cell viability assays, microscopic analysis of cellular morphology, and specific assays for apoptosis or cell cycle arrest are commonly employed. Information regarding the specific cellular effects of this compound in model systems is currently limited.
Despite a comprehensive search for the chemical compound with the formula this compound, no specific substance with this identifier could be located in the available scientific literature. Consequently, it is not possible to provide the requested detailed preclinical biological evaluation, including its impact on cellular growth, apoptosis pathways, and cell cycle modulation.
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Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C26h20cl2n2o3
Elucidation of Critical Structural Determinants for the Biological Activity of C26H20Cl2N2O3
The biological activity of the spiro-β-lactam-isatin scaffold is intricately linked to its three-dimensional structure and the nature of its substituents. SAR studies are crucial in identifying the key molecular features responsible for the observed antimalarial effects, thereby guiding the design of more potent analogues.
Research into a series of novel spiro-β-lactam isatin (B1672199) hybrids has shed light on the significant impact of substituents on the phenyl ring attached to the β-lactam core. researchgate.net A key finding from these studies is the positive influence of chlorine substitution on antimalarial activity. researchgate.net
Specifically, the presence of a chlorine atom on the phenyl ring at the C-3 position has been shown to enhance the antimalarial potency of these compounds. researchgate.net This is exemplified by the compound designated as 4b in a study by Jarrahpour et al. (2022), which features a 2,4-dichlorophenoxy pendent group and exhibited the highest activity against the P. falciparum K1 strain with an IC50 value of 5.04 µM. researchgate.net The comparison between compound 4b and compound 4g (IC50 = 16.48 µM), which also contains a dichlorophenoxy group, suggests that the substitution pattern is a critical determinant of activity. researchgate.net
The following interactive table summarizes the antimalarial activity of a series of spiro-β-lactam-isatin analogues, highlighting the effect of different substituents on their potency.
Data sourced from Jarrahpour et al. (2022). researchgate.net
The core spiro-β-lactam-isatin structure is considered a crucial pharmacophore for the antimalarial activity of this class of compounds. The isatin component, a privileged scaffold in drug discovery, is known to be a versatile starting material for the synthesis of various bioactive heterocycles. researchgate.net The β-lactam ring, famous for its presence in penicillin and cephalosporin (B10832234) antibiotics, also contributes significantly to the biological profile of these molecules. nih.gov
Modifications to this core structure are expected to have a profound impact on activity. For instance, the spirocyclic nature of the junction between the isatin and β-lactam rings introduces a specific three-dimensional arrangement that is likely critical for binding to the biological target. Any alteration that disrupts this spatial conformation could lead to a decrease or loss of antimalarial potency. Further studies focusing on the synthesis and biological evaluation of analogues with modified core structures would be invaluable in fully understanding the SAR of this compound class.
Development of Predictive Models for this compound Analogues
To accelerate the discovery of more potent antimalarial agents based on the this compound scaffold, computational approaches such as QSAR, cheminformatics, and machine learning are indispensable tools. These methods aim to develop predictive models that can guide the synthesis of new analogues with improved activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound series, a QSAR study would involve calculating a set of molecular descriptors for each analogue. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build a predictive model. nih.gov Such a model could help in identifying the key physicochemical properties that govern the antimalarial activity of these spiro-β-lactam-isatin hybrids. While specific QSAR models for the this compound series are not yet publicly available in the scientific literature, the general methodology holds significant promise for the rational design of new, more effective antimalarial drugs based on this scaffold.
Cheminformatics and machine learning offer a powerful suite of tools for analyzing the SAR of the this compound series and for virtual screening of large chemical databases to identify new potential antimalarial compounds. plos.orgnih.gov Molecular docking, a key cheminformatics technique, has been applied to this class of compounds to understand their binding interactions with potential biological targets. For instance, molecular docking simulations of compound 4b with the P. falciparum dihydrofolate reductase (PfDHFR) enzyme have revealed several intermolecular interactions that could be crucial for its inhibitory activity. researchgate.net
Machine learning algorithms, such as support vector machines (SVM), random forests, and neural networks, can be trained on existing SAR data to build predictive models. nih.gov These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted antimalarial activity for synthesis and biological testing. This in silico approach can significantly reduce the time and cost associated with drug discovery. nih.gov The application of these advanced computational methods to the this compound series is a promising avenue for the discovery of next-generation antimalarial agents.
Molecular Docking and Computational Chemistry Investigations of C26h20cl2n2o3
Ligand-Protein Interaction Analysis of C26H20Cl2N2O3
Understanding how a potential drug molecule binds to its target protein is fundamental to rational drug design. For this compound, computational methods have been pivotal in mapping its interaction landscape with Plasmodium falciparum Dihydrofolate Reductase (PfDHFR), a critical enzyme for the malaria parasite's survival.
Molecular Docking Simulations with Plasmodium falciparum Dihydrofolate Reductase (PfDHFR)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, docking simulations have been employed to assess its binding affinity and pose within the active site of PfDHFR.
Research involving a series of Pyrimethamine (B1678524) derivatives identified this compound (CID 10476801) as a particularly promising candidate. researchgate.netnih.gov In docking studies using the AutoDock program, this compound exhibited the lowest docking energy among twenty-six analogues, with a calculated value of -11.48 kcal/mol. researchgate.netnih.govnpaa.in This strong negative value indicates a high binding affinity for the PfDHFR protein, suggesting that it could be a potent inhibitor. nih.govnpaa.in The enzyme PfDHFR is a well-validated target for antifolate antimalarials, and its inhibition disrupts the folate biosynthesis pathway, which is essential for the parasite's DNA replication and survival. nih.govnpaa.in
Identification of Key Intermolecular Interactions and Binding Site Characteristics for this compound
Beyond predicting binding energy, molecular docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, the interaction with PfDHFR is primarily stabilized by hydrogen bonding. nih.gov Analysis of the docking pose confirmed that the amino acid residue ASP54 (Aspartic acid 54) in the active site of PfDHFR is a key player, forming a crucial hydrogen bond with the compound. researchgate.netnih.gov Hydrogen bonds are vital for the structure and function of biological molecules and are particularly important for the inhibitory action in an enzyme-ligand complex. nih.gov Further studies on similar pyrimethamine derivatives have highlighted that residues like Asp54 and Phe58 are critical for binding to both wild-type and mutant forms of PfDHFR. nih.gov
| Parameter | Value/Description | Reference |
|---|---|---|
| Docking Energy | -11.48 kcal/mol | researchgate.netnih.gov |
| Key Interacting Residue | ASP54 | researchgate.netnih.gov |
| Primary Interaction Type | Hydrogen Bonding | nih.gov |
| Target Enzyme | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | npaa.in |
Advanced Computational Approaches for this compound
To gain a more profound understanding of this compound's behavior and potential, researchers utilize a suite of more advanced computational methods. These techniques go beyond static docking to explore the electronic properties, dynamic movements, and optimization potential of the molecule.
Density Functional Theory (DFT) Applications in the Structural and Electronic Analysis of this compound
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sciepub.com In drug discovery, DFT is applied to analyze a molecule's geometry, electronic properties, and reactivity. For this compound, DFT calculations can provide deep insights into its structural stability and electronic characteristics. dntb.gov.uamdpi.compreprints.org
Such analyses typically involve optimizing the molecule's 3D structure and calculating key electronic descriptors. sciepub.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sciepub.commdpi.com A smaller gap generally implies higher reactivity. DFT studies on related antimalarial compounds have been used to analyze stability and reactivity, providing a framework for understanding how this compound might behave at an electronic level. sciepub.com These theoretical calculations help in understanding the molecule's potential to participate in charge-transfer interactions within the PfDHFR active site. nih.gov
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics of this compound
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational changes and stability of the protein-ligand complex. acs.orgmdpi.com
For the this compound-PfDHFR complex, an MD simulation would track the atomic movements over a set period (nanoseconds), revealing the stability of the initial docking pose and the persistence of key intermolecular interactions, such as the hydrogen bond with ASP54. nih.gov These simulations are crucial for verifying if the ligand remains securely bound within the active site or if it undergoes significant conformational changes that might affect its inhibitory activity. tntech.eduresearchgate.net Studies on other DHFR inhibitors have successfully used MD simulations to confirm the stability of binding poses and understand the dynamic behavior of the complex, which is essential for validating initial docking results. acs.orgmdpi.comnih.gov
| Technique | Primary Objective | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Structural and electronic analysis | Optimized geometry, HOMO-LUMO energy gap, chemical reactivity, electronic properties. sciepub.commdpi.com |
| Molecular Dynamics (MD) Simulations | Elucidate binding mechanisms and dynamics | Stability of binding pose, conformational changes, interaction persistence over time. acs.orgnih.gov |
| Virtual Screening & Lead Optimization | Discover and refine analogues | Identification of new hits, improvement of binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.govkcl.ac.uk |
Virtual Screening and Lead Optimization Strategies for this compound Analogues
The discovery of a potent compound like this compound often serves as the starting point for further drug development efforts. Virtual screening and lead optimization are key computational strategies in this process. nih.govnih.gov
Virtual screening uses the known active compound as a template to search large chemical databases for molecules with similar structural or chemical features that might also bind to the target. montclair.edunih.govmdpi.com This can be done through ligand-based methods (searching for similar molecules) or structure-based methods (docking large libraries of compounds into the PfDHFR active site). nih.govallsubjectjournal.com
Once a "hit" or "lead" compound like this compound is identified, lead optimization aims to modify its chemical structure to improve its properties. nih.govacs.orgjohnshopkins.edu This involves making targeted chemical modifications to enhance binding affinity, improve selectivity for the parasite enzyme over the human equivalent, and optimize pharmacokinetic properties. nih.govnih.govkcl.ac.uk Computational models can predict how these changes will affect the compound's activity, guiding synthetic chemistry efforts toward the most promising new analogues. kcl.ac.uk
Mechanisms of Action of C26h20cl2n2o3 at the Cellular and Molecular Level
Molecular Target Engagement by C26H20Cl2N2O3
The biological activity of a compound is fundamentally dictated by its interaction with specific molecular targets within a biological system. For this compound, initial studies have pointed towards a key enzyme in Plasmodium falciparum as a primary target.
Elucidation of Specific Enzymatic Inhibition by this compound (e.g., PfDHFR)
Research has identified Plasmodium falciparum dihydrofolate reductase (PfDHFR) as a potential target for this compound. PfDHFR is a critical enzyme in the folate biosynthesis pathway of the malaria parasite, essential for its survival and replication. The inhibition of this enzyme is a validated strategy for antimalarial drugs.
A study involving a series of spiro-β-lactam isatin (B1672199) hybrids demonstrated that the compound with the chemical formula this compound, designated as compound 4b , exhibited the most potent antimalarial activity against the K1 strain of P. falciparum, with a half-maximal inhibitory concentration (IC50) of 5.04 µM. researchgate.net To understand the basis of this activity, molecular docking simulations were performed. These computational studies revealed that this compound could favorably bind to the active site of PfDHFR. researchgate.net
The docking analysis predicted specific interactions between the compound and key amino acid residues within the enzyme's active site. Notably, the simulation showed the formation of two hydrogen bonds: one involving the ether oxygen of the compound and the amino acid residue Ile164, and another between the carbonyl oxygen of the β-lactam ring and the Ser111 residue. researchgate.net Furthermore, the dichlorophenyl group of this compound was observed to have favorable hydrophobic interactions with Leu46 and Val195 residues. researchgate.net These interactions suggest a stable binding of the compound within the active site of PfDHFR, leading to its inhibition.
Interactive Table: In Vitro Antimalarial Activity of this compound and Related Compounds
| Compound Reference | Chemical Structure | IC50 against P. falciparum K1 strain (µM) |
| 4b (this compound) | 1'-allyl-1-(2,4-dichlorophenyl)-3-phenoxyspiro[azetidine-2,3'-indoline]-2',4-dione | 5.04 |
| 4a | R = 4-Cl | 22.27 |
| 4c | R = 4-I | 12.92 |
| 4d | R = 4-F | 10.88 |
| 4e | R = 4-Br | 7.18 |
| 4f | R = 4-CH3 | 18.54 |
| 4g | R = 4-OCH3 | 16.48 |
| Chloroquine (Standard) | - | 0.80 |
Data sourced from Hussein et al. (2022). researchgate.net
Interaction of this compound with Specific Cellular Macromolecules
Beyond its interaction with PfDHFR, the engagement of this compound with other cellular macromolecules has not yet been extensively reported in the scientific literature. The spiro-oxindole scaffold, a core component of this compound, is known to interact with various biomolecules. For instance, some spiro-oxindole derivatives have been shown to be inhibitors of the p53-MDM2 protein-protein interaction, which is a key regulator of cell cycle and apoptosis. researchgate.net However, it is important to note that these studies were conducted on different analogues, and specific experimental evidence for this compound's interaction with macromolecules other than PfDHFR is currently lacking. Further research, such as affinity chromatography or proteomics-based approaches, would be necessary to identify other potential binding partners and to fully elucidate its macromolecular interaction profile.
Intracellular Signaling Pathway Modulation by this compound
The effect of this compound on intracellular signaling pathways is another area that requires further investigation. While the inhibition of PfDHFR directly impacts the folate pathway in P. falciparum, it is plausible that this compound could have broader effects on host or parasite cell signaling. For example, isatin derivatives, which are structurally related to a part of this compound, have been reported to modulate various signaling pathways involved in inflammation and cancer. Some isatin-1,2,3-triazole hybrids have been shown to downregulate the expression of genes responsible for the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com
However, no specific studies have been published to date that directly examine the impact of 1'-allyl-1-(2,4-dichlorophenyl)-3-phenoxyspiro[azetidine-2,3'-indoline]-2',4-dione on any particular intracellular signaling cascade. Future research in this area could involve reporter gene assays, Western blotting for key signaling proteins, and phosphoproteomics to map the signaling networks affected by this compound.
Advanced Methodologies for Mechanism of Action Elucidation of this compound
To gain a more comprehensive understanding of the mechanism of action of this compound, advanced "omics" technologies can be employed. These approaches provide a global view of the molecular changes within a biological system upon treatment with the compound.
Proteomics and Metabolomics in Response to this compound Treatment
Currently, there are no published studies that have utilized proteomics or metabolomics to investigate the effects of this compound. Proteomic analysis could identify changes in protein expression and post-translational modifications in P. falciparum or host cells, revealing off-target effects or downstream consequences of PfDHFR inhibition. Similarly, metabolomic profiling would provide a snapshot of the metabolic state of the cells, which could confirm the disruption of the folate pathway and potentially uncover other metabolic perturbations. These methodologies hold significant promise for a more detailed characterization of the compound's cellular impact.
Gene Expression Profiling in this compound-Treated Biological Systems
As with proteomics and metabolomics, there is a lack of specific gene expression profiling data for this compound. Transcriptomic studies, such as microarray analysis or RNA sequencing, would be highly valuable in identifying genes and pathways that are transcriptionally dysregulated upon treatment with this compound. Such data could provide clues about secondary mechanisms of action, resistance pathways, or potential toxicities. For instance, studies on other hybrid molecules have shown that gene expression profiling can reveal non-additive effects where the hybrid compound induces expression changes not seen with the parent molecules. nih.gov Applying this approach to this compound would significantly enhance our understanding of its biological activity.
Future Directions and Emerging Research Avenues for C26h20cl2n2o3
Exploration of Novel Therapeutic Applications for C26H20Cl2N2O3 beyond Current Indications
The pleiotropic nature of Niclosamide, stemming from its ability to modulate multiple key signaling pathways, is the primary driver behind its exploration for new therapeutic uses. nih.govnih.gov Research has shown that Niclosamide can interfere with critical cellular processes such as mitochondrial function, and signaling pathways like Wnt/β-catenin, mTOR, STAT3, and NF-κB. dovepress.comnih.govoncotarget.com This multifaceted activity has opened up promising avenues for its use in complex diseases.
Extensive preclinical research has demonstrated Niclosamide's potent anti-cancer and anti-inflammatory properties. nih.gov It has shown efficacy against solid tumors, including glioblastoma, and hematological malignancies. google.comfrontiersin.org In the context of cancer, it has been found to induce apoptosis (programmed cell death), inhibit cell proliferation, and even target cancer stem cells. mdpi.comnih.govgoogle.com
Development and Application of Advanced Preclinical Models for this compound Research
To better predict the efficacy and behavior of Niclosamide in humans, researchers are moving beyond traditional 2D cell cultures and animal models towards more sophisticated preclinical systems.
Implementation of Organ-on-a-Chip Systems and 3D Cell Culture Models for this compound Evaluation
Organ-on-a-chip (OOC) technology, which uses microfluidic devices to create 3D microenvironments that mimic the structure and function of human organs, is becoming an invaluable tool. nih.govmdpi.comwikipedia.org These systems allow for the study of drug effects on specific organs like the liver, lung, or gut in a highly controlled and physiologically relevant manner. nih.govelveflow.com OOCs can provide more accurate data on drug efficacy and potential toxicity, bridging the gap between animal studies and human clinical trials. nih.gov
Similarly, 3D cell culture models, such as spheroids and organoids, offer a more accurate representation of the complex cellular interactions within tissues compared to traditional 2D cultures. thermofisher.comnuvisan.com These models are being used to evaluate Niclosamide's anti-cancer effects, for instance, by assessing its ability to penetrate and act on 3D tumor spheroids. mdpi.comthermofisher.comresearchgate.net Studies have used 3D tumor spheroids of human lung and cervical cancer cells to demonstrate Niclosamide-induced apoptosis. thermofisher.com
Advanced In Silico Modeling for Predictive Pharmacological Studies of this compound
Computational, or in silico, modeling is playing an increasingly crucial role in the study of Niclosamide. nih.gov Techniques like molecular docking and molecular dynamics simulations are used to predict how Niclosamide interacts with various biological targets at the molecular level. nih.govresearchgate.netnih.gov This can help to elucidate its mechanism of action and identify potential new targets. For example, in silico studies have been used to investigate Niclosamide's binding affinity to SARS-CoV-2 proteins, providing a rationale for its use as a COVID-19 therapeutic. nih.govresearchgate.net
Furthermore, pharmacokinetic (PK) and pharmacodynamic (PD) modeling, including physiologically based pharmacokinetic (PBPK) models, are being developed to predict the absorption, distribution, metabolism, and excretion (ADME) of Niclosamide in the body. nih.govfrontiersin.org These models are essential for optimizing dosing regimens and predicting drug exposure in different tissues, such as the lungs for treating respiratory viruses. nih.gov In silico tools are also used to predict the ADME properties of newly designed Niclosamide analogues. mdpi.com
Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Efficacy
A significant challenge with Niclosamide is its poor water solubility and low oral bioavailability, which can limit its systemic efficacy. dovepress.complos.orgnih.gov To overcome these limitations, a major focus of current research is the rational design and synthesis of new Niclosamide analogues with improved physicochemical properties and enhanced therapeutic efficacy. dovepress.comrsc.org
Researchers are modifying the chemical structure of Niclosamide to improve its solubility, metabolic stability, and pharmacokinetic profile. oncotarget.comnih.gov This involves replacing certain chemical groups on the Niclosamide molecule. For example, replacing the nitro group with a trifluoromethyl group has been shown to improve metabolic stability and anticancer efficacy. oncotarget.comnih.gov Other modifications have led to derivatives with significantly increased water solubility. dovepress.com
These newly synthesized analogues are then evaluated for their biological activity against various diseases, such as enzalutamide-resistant prostate cancer and different bacterial and viral infections. rsc.orgnih.gov The goal is to develop next-generation compounds that retain or improve upon the therapeutic benefits of Niclosamide while having a more favorable drug profile. rsc.org
Table 1: Examples of Niclosamide Analogues and Their Investigated Enhancements
| Analogue Name/Modification | Targeted Improvement | Investigated Application | Reference |
|---|---|---|---|
| Niclosamide Ethanolamine (B43304) (NEN) | Enhanced solubility, potential antidiabetic effect | Metabolic diseases, Cancer | dovepress.commdpi.com |
| Niclosamide Piperazine (B1678402) (NPP) | Enhanced solubility, anti-cancer activity | Glioblastoma | mdpi.com |
| Analog 11 (CF3 substitution) | Improved metabolic stability, inhibits Wnt/β-catenin, mTOR, and STAT3 pathways | Ovarian Cancer | oncotarget.com |
| B9 (Trifluoromethyl substitution) | Improved anti-proliferative activity, potent AR-V7 down-regulating activity | Enzalutamide-Resistant Prostate Cancer | nih.gov |
| Niclosamide Esters | Significant antimicrobial potential | Bacterial and Fungal Infections | ekb.eg |
| Sulfanyl-substituted derivatives | Superior anticancer and antifungal activities | Esophageal Adenocarcinoma, Eumycetoma | mdpi.com |
Interdisciplinary Research Collaborations to Advance this compound Understanding and Application
The expanding research into Niclosamide necessitates a collaborative, interdisciplinary approach. researchgate.net The journey from identifying a new potential use for Niclosamide to clinical application requires the combined expertise of medicinal chemists, pharmacologists, cell biologists, computational scientists, and clinicians. liverpool.ac.uktuftsctsi.org
Table of Compound Names
| Chemical Formula | Common Name | Other Names/Derivatives Mentioned |
| This compound | Niclosamide | Niclosamide ethanolamine (NEN), Niclosamide piperazine (NPP), Analog 11, Analog 32, B9, Xafty |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing C₂₆H₂₀Cl₂N₂O₃, and how can researchers optimize reaction yields?
- Methodological Answer : Begin by reviewing synthetic pathways in peer-reviewed journals using databases like SciFinder or Web of Science, focusing on palladium-catalyzed cross-couplings or nucleophilic aromatic substitution, which are common for dichloroaromatic compounds. Optimize yields by systematically varying catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), solvents (polar aprotic vs. non-polar), and reaction temperatures. Use HPLC or GC-MS to monitor reaction progress and isolate products via column chromatography .
- Data Presentation : Tabulate reaction conditions (e.g., catalyst loading, solvent polarity) against yields to identify trends. Include raw spectral data (NMR, IR) in appendices and processed data (e.g., purity percentages) in the main text .
Q. How can researchers characterize the electronic properties of C₂₆H₂₀Cl₂N₂O₃ to predict its reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution, focusing on chlorine substituents’ electronegativity and their impact on aromatic ring reactivity. Validate computational results experimentally using cyclic voltammetry to measure redox potentials and UV-Vis spectroscopy to assess π-π* transitions. Compare results with structurally analogous compounds to establish trends .
- Validation : Cross-reference computational data with experimental results to resolve discrepancies. For example, if DFT predicts a higher electron density at the para position than observed in nitration reactions, re-evaluate solvent effects or steric hindrance in the model .
Q. What databases are most reliable for accessing physicochemical data (e.g., solubility, stability) for C₂₆H₂₀Cl₂N₂O₃?
- Methodological Answer : Prioritize peer-reviewed repositories like PubChem and Reaxys for solubility parameters and thermal stability data. Use SciFinder to locate primary literature with detailed experimental protocols. Avoid non-peer-reviewed platforms (e.g., BenchChem) due to inconsistent validation .
- Data Gaps : If solubility data are absent, design a systematic study using shake-flask methods across solvents (water, DMSO, ethanol) at controlled temperatures (25°C, 37°C). Report results as mg/mL with standard deviations .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for C₂₆H₂₀Cl₂N₂O₃ across studies?
- Methodological Answer : Apply iterative analysis to identify variables causing discrepancies. For example, if one study reports potent enzyme inhibition while another shows no activity, compare assay conditions (pH, temperature, enzyme source) and compound purity (HPLC traces vs. vendor-reported purity). Use meta-analysis tools to quantify heterogeneity across datasets .
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to determine whether conflicting data warrant further investigation. Prioritize studies with rigorous controls and transparent methodologies .
Q. What strategies can resolve discrepancies between computational predictions and experimental observations of C₂₆H₂₀Cl₂N₂O₃’s metabolic pathways?
- Methodological Answer : Reconcile differences by refining computational models (e.g., incorporating solvation effects or entropy corrections in DFT). Validate with LC-MS/MS to track metabolite formation in vitro (hepatocyte assays) and in vivo (rodent models). Use isotopic labeling (e.g., ¹⁴C) to confirm proposed pathways .
- Case Study : If simulations predict hydroxylation at the ortho position but experiments show para substitution, re-examine enzyme active-site interactions using molecular docking simulations .
Q. How can researchers design experiments to elucidate the mechanistic role of C₂₆H₂₀Cl₂N₂O₃ in observed anticancer activity?
- Methodological Answer : Employ the PICO framework:
- Population : Cancer cell lines (e.g., MCF-7, HeLa).
- Intervention : Dose-dependent treatment with C₂₆H₂₀Cl₂N₂O₃.
- Comparison : Untreated controls and structurally similar analogs.
- Outcome : Apoptosis markers (caspase-3 activation), cell cycle arrest (flow cytometry), and ROS generation (DCFH-DA assay).
Use siRNA knockdown to confirm target specificity (e.g., if p53 activation is implicated) .
Q. What ethical and technical considerations apply when sharing spectral data for C₂₆H₂₀Cl₂N₂O₃ in open-access repositories?
- Methodological Answer : Anonymize data by removing lab-specific metadata while retaining experimental conditions (NMR frequency, solvent). Use platforms like Zenodo or Figshare, which comply with GDPR and institutional review standards. Include raw FID files alongside processed spectra to ensure reproducibility .
- Balancing Act : Weigh the benefits of data reuse (e.g., machine-learning training) against risks of misinterpretation by providing detailed experimental protocols .
Data Analysis & Reporting
Q. How should researchers present conflicting crystallographic data for C₂₆H₂₀Cl₂N₂O₃ in publications?
- Methodological Answer : Use the Cambridge Structural Database (CSD) to compare bond lengths and angles across studies. Highlight outliers (>2σ from mean) and discuss potential causes (e.g., crystal packing effects, disorder). Provide CIF files and refinement parameters in supplementary materials .
Q. What statistical methods are appropriate for analyzing dose-response relationships in C₂₆H₂₀Cl₂N₂O₃ toxicity studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC₅₀ values with 95% confidence intervals. Use ANOVA to compare efficacy across cell lines, adjusting for multiple comparisons (e.g., Bonferroni correction). Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
